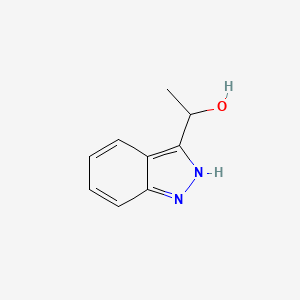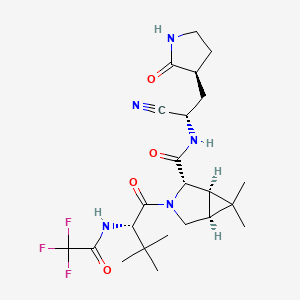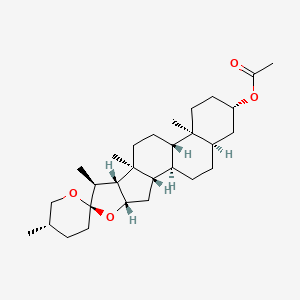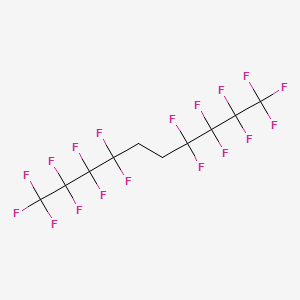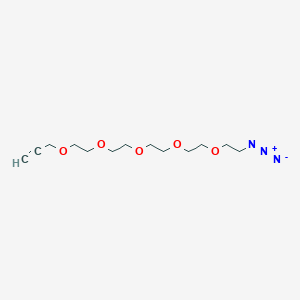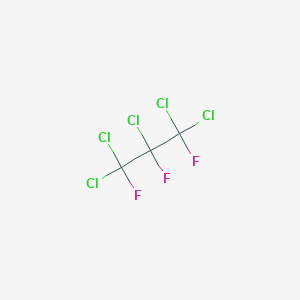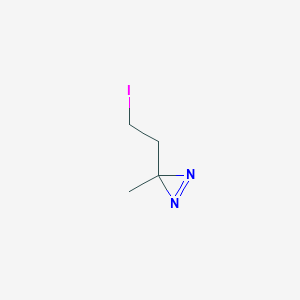
3-(2-iodoethyl)-3-methyl-3H-diazirine
Vue d'ensemble
Description
“3-(2-iodoethyl)-3-methyl-3H-diazirine” is likely a diazirine compound. Diazirines are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom. They are often used as photoaffinity labels in biological research .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds such as “2-Iodoethyl ether” and “(2-Iodoethyl)benzene” can be synthesized from corresponding alcohols or benzene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a three-membered diazirine ring with a 2-iodoethyl and a methyl group attached .Chemical Reactions Analysis
Ethers, which “this compound” might be classified as, generally require the breaking of a C-O or C-H bond to undergo reactions. This can be challenging and often requires strong heating or specific conditions .Physical and Chemical Properties Analysis
While specific properties for “this compound” were not found, similar compounds such as “2-Iodoethyl ether” and “(2-Iodoethyl)benzene” are typically colorless to slightly reddish yellow liquids .Applications De Recherche Scientifique
Photoactivated Modification of Carbon Surfaces
3-Aryl-3-(trifluoromethyl)diazirines, similar to 3-(2-iodoethyl)-3-methyl-3H-diazirine, have been shown to be effective photoactivated carbene precursors. These compounds are useful for covalent surface modification of graphitic carbon and carbon nanotubes. This application is demonstrated by attaching organometometallic diazirine derivatives to carbon surfaces, indicating their potential in materials science and surface engineering (Lawrence et al., 2011).
Photolysis in Cryogenic Matrixes
Research involving the photolysis of alkylhalodiazirines, which are structurally related to this compound, has been conducted to observe the formation of various photoproducts. This study offers insights into the photolytic behavior of diazirines in different environments, providing valuable information for their application in chemical analysis and synthesis (Wierlacher et al., 1993).
Membrane Protein Labeling
3-(Trifluoromethyl)-3-(m-[125I]iodophenyl)diazirine, a compound similar to this compound, has been used as a photoactivatable probe for selectively labeling the hydrophobic core of membranes. This technique is particularly useful in the study of intrinsic membrane proteins, allowing for detailed analysis of protein structures and interactions within the membrane environment (Brunner & Semenza, 1981).
Investigating Protein Conformations
3H-diazirine, similar to this compound, has been employed as a minimal photochemical reagent to investigate the conformation of proteins. This approach helps in understanding the topography of protein surfaces and internal spaces, and it's particularly useful in studying conformational transitions and mapping solvent accessibility along polypeptide sequences (Craig et al., 2002).
Studying Carbene Formation and Reactivity
Research on diazirines, including compounds like this compound, has focused on their role as carbene progenitors. The study of carbene formation and reactivity is significant in organic chemistry, offering insights into novel synthetic pathways and mechanisms, particularly in the context of biological systems and surface modification research (McAllister et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
3-(2-Iodoethyl)-3-methyl-3H-diazirine is a trifunctional building block used for chemical probe synthesis . It contains a light-activated diazirine, alkyne tag, and iodine synthetic handle . When appended to a ligand or pharmacophore through its iodinated linker, this building block allows for UV light-induced covalent modification of a biological target . The primary targets of this compound are therefore determined by the ligand or pharmacophore to which it is attached.
Mode of Action
The mode of action of this compound involves a UV light-induced reaction . Upon exposure to UV light, the diazirine group in the compound is activated and forms a reactive carbene . This carbene can then form a covalent bond with a nearby molecule, such as a protein in a biological target . This allows the compound to modify its target in a highly specific and controlled manner.
Result of Action
The result of the action of this compound is the covalent modification of its biological target . This modification can influence the function of the target, potentially leading to changes in cellular processes or signaling pathways. The specific molecular and cellular effects would depend on the nature of the target and the context in which the compound is used.
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . The compound requires UV light for activation, so its action can be precisely controlled by adjusting the light exposure . Additionally, the compound is typically stored at low temperatures to maintain its stability .
Propriétés
IUPAC Name |
3-(2-iodoethyl)-3-methyldiazirine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IN2/c1-4(2-3-5)6-7-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRDPWXYBAEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


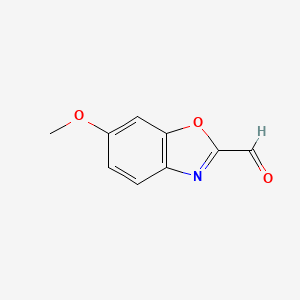


![1-[1-(Bromomethyl)cyclopropyl]-4-chlorobenzene](/img/structure/B3392314.png)
![4H-Pyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-4,4-dimethyl-](/img/structure/B3392322.png)
